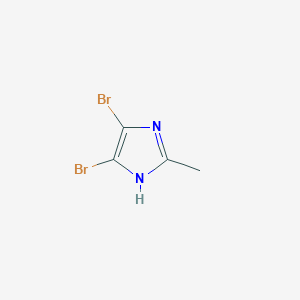

4,5-Dibromo-2-methylimidazole

描述

Overview of Imidazole (B134444) Derivatives in Chemical Science

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. ajrconline.org This structural motif is a cornerstone in medicinal and chemical sciences due to its unique electronic properties and its presence in numerous biologically significant molecules, including the essential amino acid L-histidine and purines found in nucleic acids. ajrconline.orgisca.me Imidazole and its derivatives are characterized by their amphoteric nature, meaning they can act as both weak acids and weak bases. isca.me

The versatility of the imidazole ring allows for a wide range of chemical modifications, leading to a vast library of derivatives. ajrconline.org These compounds have been extensively investigated and are known to exhibit a wide spectrum of pharmacological activities. jchemrev.comnih.gov The ability to readily functionalize the imidazole core has made it a privileged scaffold in the development of new therapeutic agents and functional materials. ajrconline.orgresearchgate.net The interest in imidazole derivatives has grown substantially due to their adaptability in chemistry and pharmacology. jchemrev.com

Significance of Halogenated Imidazoles in Contemporary Research

The introduction of halogen atoms, such as bromine, onto the imidazole ring dramatically alters the compound's physicochemical properties. Halogenation, particularly at the 4 and 5 positions, enhances the electrophilicity of the imidazole ring, making these compounds valuable synthons in organic chemistry. The presence of bromine atoms can increase the molecule's reactivity towards nucleophilic substitution and cross-coupling reactions, providing pathways to more complex heterocyclic structures. evitachem.com

This enhanced reactivity is a key reason for the significance of halogenated imidazoles in modern research. evitachem.com The bromine atoms can act as leaving groups, facilitating further molecular functionalization. evitachem.com Furthermore, the inclusion of halogens can influence the biological activity of the parent imidazole, a concept explored in medicinal chemistry to modulate the efficacy and pharmacokinetic properties of drug candidates. evitachem.com Research has also delved into the creation of halogen-bonded organic frameworks using imidazole-based ligands, highlighting their application in materials science for purposes like environmental remediation. rsc.org

Academic Relevance of 4,5-Dibromo-2-methylimidazole as a Synthetic Building Block

This compound, a specific halogenated derivative, serves as a crucial building block in synthetic organic chemistry. lookchem.com Its structure, featuring two reactive bromine atoms on the imidazole core and a methyl group at the 2-position, makes it a versatile intermediate for constructing more elaborate molecules.

The academic relevance of this compound is rooted in its synthetic utility. The bromine atoms at the C4 and C5 positions are amenable to various chemical transformations. Key reactions include:

Substitution Reactions: The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, allowing for the introduction of new functional groups.

Reduction Reactions: The bromo groups can be reduced to hydrogen atoms.

Oxidation Reactions: The methyl group at the C2 position can be oxidized to a carboxylic acid using strong oxidizing agents.

Cross-Coupling Reactions: The compound can participate in reactions like the Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex bi-aryl structures. lookchem.com

This reactivity profile allows chemists to use this compound as a starting material for a range of target molecules, including those with potential applications in medicinal chemistry and materials science. lookchem.com For instance, it is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. lookchem.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Br₂N₂ | lookchem.com |

| Molecular Weight | 239.90 g/mol | lookchem.com |

| Appearance | White to off-white crystalline solid | lookchem.com |

| Melting Point | 228-234°C / 235–238°C | lookchem.com |

| Boiling Point | 396.6 °C at 760 mmHg | lookchem.com |

| Density | 2.188 g/cm³ | lookchem.com |

| CAS Number | 4002-81-7 | lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dibromo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFMQNPRKMLHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378410 | |

| Record name | 4,5-Dibromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4002-81-7 | |

| Record name | 4,5-Dibromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dibromo 2 Methylimidazole

Direct Bromination of 2-Methylimidazole (B133640)

The most conventional and direct method for synthesizing 4,5-dibromo-2-methylimidazole is through the electrophilic bromination of 2-methylimidazole. This approach involves the introduction of two bromine atoms onto the imidazole (B134444) ring.

Reaction Conditions and Reagents

The direct bromination of 2-methylimidazole is typically carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The choice between these reagents can influence the reaction's selectivity and vigor. While elemental bromine is a potent brominating agent, NBS often provides a milder and more controlled reaction. rsc.org

Solvent Effects

The choice of solvent plays a crucial role in the outcome of the bromination reaction. Common solvents employed for this synthesis include acetic acid and dimethylformamide (DMF). Acetic acid provides a polar protic environment, while DMF is a polar aprotic solvent. ku.edu The polarity and nature of the solvent can affect the reaction rate and the solubility of the reactants and intermediates. ku.edu In some cases, chlorinated solvents like dichloromethane (B109758) have also been utilized. researchgate.net The use of different solvents can lead to variations in the isomer distribution and yield of the desired product. rsc.org

Temperature Optimization and Stoichiometric Control

Careful control of the reaction temperature is essential for optimizing the synthesis of this compound. The reaction is typically conducted within a temperature range of 40–80°C. Maintaining the optimal temperature is critical to ensure the desired reaction rate while minimizing the formation of byproducts. google.com

Stoichiometric control of the brominating agent is equally important. An excess of bromine or NBS can lead to over-bromination, resulting in the formation of undesired polybrominated imidazoles. Therefore, the molar ratio of the brominating agent to 2-methylimidazole must be carefully managed to achieve the target dibrominated product.

Yield and Purity Enhancement Strategies

To enhance the yield and purity of this compound, several strategies can be employed. After the reaction is complete, purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol (B145695)/water mixtures, or by column chromatography using silica (B1680970) gel with an eluent like ethyl acetate (B1210297)/hexane. For industrial-scale production, continuous flow reactors can offer precise control over reaction parameters, leading to improved product quality and consistency.

Table 1: Representative Reaction Conditions for Direct Bromination

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

| Br₂ | Acetic Acid | 60 | 65–70 | >95% |

| NBS | DMF | 80 | 75–80 | >98% |

This table presents typical data; actual results may vary based on specific experimental conditions.

Minimization of Side Reactions

Several side reactions can occur during the direct bromination of 2-methylimidazole, leading to a decrease in the yield and purity of the desired product. These include over-bromination, which results in the formation of tribromoimidazole, and polybromination. rsc.org In polar aprotic solvents like DMF, dealkylation can also be a competing reaction. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to minimize these side reactions.

Reductive Debromination of 2,4,5-Tribromoimidazole (B189480) Derivatives

An alternative and often more selective method for preparing this compound involves the reductive debromination of a 2,4,5-tribromoimidazole derivative. This strategy can offer better control over the final product's regiochemistry.

The process typically starts with 2,4,5-tribromoimidazole or its N-methylated analog. The reduction is carried out using reducing agents such as triphenylphosphine (B44618) or hydriodic acid. The reaction is often facilitated by a catalyst, with tetramethylammonium (B1211777) chloride or tetrabutylammonium (B224687) bromide being common choices. Solvents like methanol (B129727) or ethanol are generally used for this transformation, and the reaction is typically conducted at an elevated temperature, around 60–65°C, for approximately one hour. This method has been reported to provide yields in the range of 70–75% and is considered a more cost-effective and environmentally friendly approach, making it suitable for industrial applications.

In some research, the reaction of dry tetramethylammonium fluoride (B91410) (TMAF) with 1-methyl-2,4,5-tribromoimidazole in polar aprotic solvents has been investigated. scielo.br This reaction can lead to a mixture of debrominated products, including 4,5-dibromo-1-methylimidazole. scielo.br However, this method can produce multiple isomers, which may complicate the purification process. scielo.br

Starting Material Considerations

The synthesis prominently begins with either 2,4,5-Tribromoimidazole or its N-methylated analog, 1-methyl-2,4,5-tribromoimidazole . google.com The choice of starting material can influence the reaction pathway and the subsequent purification steps. For instance, using 1-methyl-2,4,5-tribromoimidazole introduces a methyl group at the N1 position, which can lead to different isomers if the reduction is not perfectly selective. scielo.brscielo.br One method to produce 1-methyl-2,4,5-tribromoimidazole is through the methylation of 2,4,5-tribromoimidazole with diazomethane. scielo.br

Reducing Agent Selection

The selection of a suitable reducing agent is critical for the selective removal of the bromine atom at the 2-position. Commonly employed reducing agents for this transformation include Triphenylphosphine and Hydriodic Acid . google.com Triphenylphosphine is often preferred due to its commercial availability and its role in a process that can reduce waste generation and improve cost-efficiency. google.com Other reducing agents like stannous chloride and zinc powder have also been mentioned in the context of preparing 4,5-dibromoimidazole. google.com

Catalyst Application

To facilitate the reductive debromination, phase-transfer catalysts are often employed. Tetramethylammonium Chloride and Tetrabutylammonium Bromide are noted for their effectiveness in this role. google.com Tetrabutylammonium bromide, in particular, is recognized as an efficient metal-free homogeneous phase-transfer catalyst for various organic reactions. nih.govresearchgate.net The catalyst aids in improving the reaction rate and yield. google.comnih.gov

Process Optimization for Selectivity and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and ensuring the selective formation of this compound. Key parameters that are typically controlled include temperature, reaction time, and the choice of solvent. The reaction is often carried out at a temperature of 60–65°C for approximately one hour. google.com Solvents such as methanol or ethanol are commonly used. google.com After the initial reaction, an ethyl acetate solution is added, followed by an alkali solution like sodium bicarbonate to facilitate the separation and isolation of the solid product. google.com This optimized process can achieve yields in the range of 70–75%. google.com

Comparison of Synthetic Routes

The efficiency and practicality of synthesizing this compound can be evaluated by comparing different synthetic strategies, particularly concerning yield, purity, and scalability.

Yield and Purity Considerations

The reductive debromination of 2,4,5-tribromoimidazole derivatives is a highly selective method that generally provides good yields of 70–75% with high purity after simple workup procedures involving layering and desolventization. google.com An alternative, though less direct, route involves the methylation of 2,4,5-tribromoimidazole followed by treatment with tetramethylammonium fluoride. This method, however, can lead to a mixture of debrominated products, including the desired compound, but often with only moderate yields and the formation of side products that necessitate chromatographic separation. scielo.br For instance, the reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium fluoride in DMSO yielded only 16% of 4,5-dibromo-1-methylimidazole alongside other isomers. scielo.brscielo.br

The table below summarizes the yield comparison between the two main approaches.

| Synthetic Route | Starting Material | Reagents | Typical Yield | Purity Considerations |

| Reductive Debromination | 2,4,5-Tribromoimidazole | Triphenylphosphine, Tetramethylammonium Chloride | 70-75% | High purity after simple workup. google.com |

| Methylation followed by Debromination | 2,4,5-Tribromoimidazole | Diazomethane, Tetramethylammonium Fluoride | Moderate | Requires chromatographic separation due to side products. scielo.br |

Scalability and Efficiency for Laboratory and Industrial Applications

For both laboratory and industrial-scale production, the reductive debromination method proves to be more efficient and scalable. This process is advantageous as it reduces waste generation, improves reaction yield, and lowers production costs, making it suitable for industrial applications. google.com The use of readily available and relatively inexpensive reagents contributes to its cost-effectiveness. google.comgoogle.com

In contrast, methods involving multiple steps, such as methylation followed by a non-selective debromination, are less efficient for large-scale synthesis due to lower yields and the need for extensive purification. scielo.br The development of continuous flow reactor technology presents a significant advantage for industrial-scale production, offering better control over reaction parameters, enhanced safety, and improved reproducibility compared to batch reactions. smolecule.comcore.ac.uk This is particularly relevant for bromination reactions where precise control is necessary to avoid over-bromination. smolecule.com For large-scale synthesis, monitoring techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential to ensure the desired product quality.

The following table outlines the scalability and efficiency of the primary synthetic route.

| Parameter | Reductive Debromination Method |

| Scalability | Suitable for industrial scale-up. google.com |

| Efficiency | High yield, reduced waste, and lower production cost. google.com |

| Process Control | Can be adapted for continuous flow reactors for better control and safety. smolecule.com |

| Purification | Simple isolation and drying procedures. google.com |

Regiocontrol in Halogenation Processes

The regiocontrol of halogenation on the 2-methylimidazole ring is a critical aspect of synthesizing specific isomers, including this compound. The electronic properties of the imidazole ring and the directing effects of existing substituents heavily influence the position of electrophilic substitution.

The nitrogen atoms within the imidazole ring create distinct electronic environments at the carbon positions. This inherent electronic distribution makes certain positions more susceptible to electrophilic attack. For instance, in the synthesis of related disubstituted imidazole derivatives, achieving precise regioselectivity requires careful consideration of these electronic factors. smolecule.com

Several factors determine the outcome of the halogenation of 2-methylimidazole, including the choice of halogenating agent, reaction conditions, and the presence of directing groups. The interplay of these elements allows for the selective synthesis of different halogenated isomers.

Factors Influencing Regioselectivity:

| Factor | Influence on Regioselectivity |

| Electronic Properties of the Imidazole Ring | The nitrogen atoms create varying electron densities at the C2, C4, and C5 positions, influencing the site of electrophilic attack. |

| Steric Hindrance | The size of the substituents on the imidazole ring and the incoming electrophile can affect the accessibility of different positions, favoring substitution at less hindered sites. otago.ac.nz |

| Reaction Conditions | Parameters such as temperature, solvent, and the presence of a catalyst can alter the reaction pathway and the resulting regioselectivity. |

| Halogenating Agent | Different halogenating agents (e.g., Br₂, N-bromosuccinimide) can exhibit different selectivities based on their reactivity. |

| Directing Groups | The electronic nature (electron-donating or electron-withdrawing) of substituents already present on the imidazole ring directs incoming electrophiles to specific positions. otago.ac.nznih.gov |

Research Findings on Regioselective Bromination:

Studies on the bromination of imidazole derivatives have provided insights into controlling the regiochemical outcome. For example, the bromination of 1-isopropyl-2-methylimidazole (B1591152) is typically performed using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperatures to selectively achieve bromination at the 4 and 5 positions.

In a different study, the reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium fluoride in DMSO unexpectedly yielded a mixture of debrominated products, including 4,5-dibromo-1-methylimidazole and 2,4-dibromo-1-methylimidazole. scielo.br This highlights how reaction conditions can lead to rearrangements and the formation of different isomers. The separation of these isomers was achieved using HPLC. scielo.br The identity of the isomers was confirmed by ¹H NMR spectroscopy, with the proton at the C2 position of the 2,4-dibromo isomer appearing at δ 6.93, while the proton at the C4 or C5 position of the 4,5-dibromo isomer appeared at δ 7.46. scielo.br

Furthermore, computational studies have been employed to understand the reaction course, regioselectivity, and steric effects of substituents in the synthesis of substituted imidazoles. researchgate.net These theoretical analyses, combined with experimental results, are crucial for developing highly regioselective synthetic protocols. researchgate.netmdpi.com Protecting group strategies have also been developed to control substitution patterns and achieve the desired regioselective synthesis. smolecule.com

Reactivity and Reaction Mechanisms of 4,5 Dibromo 2 Methylimidazole

Substitution Reactions at Bromine Atoms

The bromine atoms at the C4 and C5 positions of the 2-methylimidazole (B133640) ring are susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of 4,5-Dibromo-2-methylimidazole, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on this compound provide a direct route to introduce functionalities by replacing one or both bromine atoms. The electron-withdrawing nature of the imidazole (B134444) ring enhances the electrophilicity of the carbon atoms bonded to the bromine atoms, facilitating nucleophilic attack.

The reaction of this compound with primary and secondary amines leads to the formation of amino-substituted 2-methylimidazoles. This transformation is a key step in the synthesis of various biologically active compounds. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine acts as the nucleophile. The reaction can be carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The regioselectivity of the substitution, i.e., whether the bromine at the 4- or 5-position is replaced first, can be influenced by the reaction conditions and the nature of the amine.

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Morpholine | 4-Bromo-5-morpholino-2-methylimidazole | Et3N, CH2Cl2, 25°C, 4h | 86 |

| Piperidine | 4-Bromo-5-piperidino-2-methylimidazole | Et3N, CH2Cl2, 25°C, 4h | 82 |

| Pyrrolidine | 4-Bromo-5-pyrrolidino-2-methylimidazole | Et3N, CH2Cl2, 25°C, 4h | 81 |

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of bromine atoms from the this compound ring. These reactions yield thioether derivatives, which are valuable intermediates in organic synthesis. The reactions are often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion. Depending on the stoichiometry of the reactants, either mono- or di-substituted products can be obtained.

Table 2: Examples of Nucleophilic Substitution with Thiols

| Thiol | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Thiophenol | 4,5-Bis(phenylthio)-2-methylimidazole | NaH, THF | High |

| Hexanethiol | 4,5-Bis(hexylthio)-2-methylimidazole | NaH, THF | High |

| Undecanethiol | 4,5-Bis(undecylthio)-2-methylimidazole | NaH, THF | High |

Alkoxides, such as sodium methoxide or ethoxide, can also displace the bromine atoms of this compound to form the corresponding alkoxy-substituted derivatives. These reactions are typically performed in the corresponding alcohol as the solvent. The regioselectivity of these reactions can be controlled by the reaction conditions, allowing for the selective synthesis of mono- or di-alkoxy-2-methylimidazoles. For instance, treatment with one equivalent of sodium methoxide in methanol (B129727) can lead to the selective displacement of one bromine atom.

Table 3: Examples of Nucleophilic Substitution with Alkoxides

| Alkoxide | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Sodium Methoxide | 4-Bromo-5-methoxy-2-methylimidazole | MeOH, Base | - |

| Sodium Methoxide | 4,5-Dimethoxy-2-methylimidazole | MeOH, Base (excess) | - |

| Sodium Phenoxide | 4-Bromo-5-phenoxy-2-methylimidazole | THF | High |

Transmetalation Reactions

Transmetalation reactions, particularly metal-halogen exchange, provide a powerful method for converting the C-Br bonds of this compound into C-metal bonds, thereby generating highly reactive organometallic intermediates that can be trapped with various electrophiles.

The reaction of this compound with organolithium reagents, such as n-butyllithium, results in a facile metal-halogen exchange, where a bromine atom is replaced by a lithium atom. rsc.org This transformation is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). The resulting lithiated imidazole is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups. rsc.org

The regioselectivity of the lithium-bromine exchange can be influenced by the presence of a protecting group on the imidazole nitrogen. rsc.org For N-protected 4,5-dibromoimidazoles, the exchange often occurs selectively at one of the bromine atoms. For instance, in 1-protected 4,5-dibromoimidazoles, treatment with one equivalent of n-butyllithium can lead to the formation of the corresponding 5-lithio-4-bromoimidazole derivative. rsc.org

This lithiated intermediate can then be quenched with various electrophiles, such as aldehydes, carbon dioxide, or disulfides, to afford a range of 4-bromo-5-substituted-2-methylimidazoles. rsc.org

Table 4: Examples of Metal-Halogen Exchange and Electrophilic Quench

| N-Protecting Group | Electrophile | Product |

|---|---|---|

| Benzyl (B1604629) | Dimethylformamide (DMF) | 1-Benzyl-4-bromo-2-methylimidazole-5-carbaldehyde |

| Benzyl | Carbon Dioxide (CO2) | 1-Benzyl-4-bromo-2-methylimidazole-5-carboxylic acid |

| Benzyl | Methyl Chloroformate | Methyl 1-benzyl-4-bromo-2-methylimidazole-5-carboxylate |

| Benzyl | Sulfur | 1-Benzyl-4-bromo-5-mercapto-2-methylimidazole |

Specific yield data for these reactions starting from this compound were not detailed in the provided search results, but the general transformation on related 1-protected 4,5-dibromoimidazoles is documented. rsc.org

Formation of Organometallic Intermediates (e.g., Lithiated, Magnesiated Imidazoles)

The bromine atoms at the C4 and C5 positions of this compound are amenable to metal-halogen exchange, facilitating the formation of synthetically useful organometallic intermediates. Treatment with organomagnesium reagents, such as isopropylmagnesium chloride, can generate dimagnesiated imidazole intermediates. These intermediates are powerful nucleophiles that can subsequently react with various electrophiles to create novel 4,5-disubstituted imidazoles.

The formation of lithiated intermediates from bromoimidazoles can be more complex. Studies on the related compound, 2,4,5-tribromo-1-methylimidazole, have shown that attempts to directly exchange the bromine atoms for lithium using n-butyllithium were unsuccessful. researchgate.net However, lithiation can be achieved by first protecting the nitrogen atom of the imidazole ring. For instance, the N-protected derivative 2,4,5-tribromo-1-ethoxymethylimidazole successfully undergoes reaction with n-butyllithium, allowing for subsequent reactions with electrophiles. researchgate.net This highlights the importance of the N-substituent in modulating the reactivity and stability of lithiated imidazole intermediates.

| Organometallic Intermediate | Reagent | Significance |

| Dimagnesiated Imidazole | Isopropylmagnesium Chloride | Enables reaction with electrophiles for 4,5-disubstitution. |

| Lithiated Imidazole | n-Butyllithium | Requires N-protection; allows for sequential functionalization. researchgate.net |

Reactions Involving the Imidazole Ring System

Oxidation Reactions (e.g., Methyl Group Oxidation to Carboxylic Acid)

The 2-methyl group of this compound represents an additional site for functionalization. This group can be oxidized to a carboxylic acid. This transformation typically requires the use of strong oxidizing agents and converts the alkyl substituent into a versatile functional group for further synthetic manipulations, such as amide or ester formation.

| Reaction | Reagent Type | Resulting Functional Group |

| Methyl Group Oxidation | Strong Oxidizing Agents | Carboxylic Acid |

Reduction Reactions (e.g., Debromination to Hydrogen)

The bromine atoms on the imidazole ring can be selectively removed and replaced with hydrogen atoms through reduction reactions. This process, known as debromination or hydrodebromination, provides a pathway to access mono-bromo or fully debrominated 2-methylimidazole derivatives. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this transformation. Research on the related compound 1-methyl-2,4,5-tribromoimidazole has shown that reductive debromination can be achieved using reagents like tetramethylammonium (B1211777) fluoride (B91410), where the solvent can act as the primary proton source. scielo.brscielo.br

| Reaction | Reagent Class | Product | Significance |

| Debromination | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Mono-bromo or fully debrominated 2-methylimidazole | Provides access to less halogenated imidazoles. |

Electrophilic Substitution on the Imidazole Ring (General Imidazole Chemistry)

The imidazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. It is generally more susceptible to electrophilic attack than similar heterocycles like pyrazole. uobabylon.edu.iq The substitution typically occurs at the C4 or C5 positions, as the intermediate arenium ion formed by attack at these sites is more resonance-stabilized compared to the intermediate from attack at the C2 position. uobabylon.edu.iq If the C4 and C5 positions are already occupied, as in this compound, electrophilic attack at the C2 position becomes possible, although it is generally less favored. uobabylon.edu.iq

Common electrophilic substitution reactions for the general imidazole ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. uobabylon.edu.iq

Sulfonation: Using disulfuric acid at elevated temperatures to introduce a sulfonic acid group. uobabylon.edu.iq

Halogenation: Treatment with bromine or iodine can lead to polyhalogenated imidazoles. uobabylon.edu.iq

Nucleophilic Substitution on the Imidazole Ring (General Imidazole Chemistry)

The presence of electron-withdrawing halogen atoms, such as in this compound, enhances the electrophilicity of the imidazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atoms at the C4 and C5 positions are effective leaving groups and can be displaced by a variety of nucleophiles. This reactivity allows for the introduction of a wide range of functional groups. Common nucleophiles used in these reactions include amines, thiols, and alkoxides, which lead to the formation of the corresponding amino-, thio-, and alkoxy-substituted imidazoles. Studies on related polyhalogenated imidazoles have shown that the position of substitution can be influenced by N-protection and the specific nucleophile used. rsc.org

| Nucleophile Class | Resulting Functional Group | Significance |

| Amines | Amino | Introduction of nitrogen-based functionalities. |

| Thiols | Thioether | Formation of new carbon-sulfur bonds. |

| Alkoxides | Alkoxy | Introduction of oxygen-based functionalities. |

Advanced Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions. The carbon-bromine bonds at the C4 and C5 positions provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex heterocyclic systems. This compound is an ideal precursor for reactions such as the Suzuki-Miyaura and Stille couplings, which are fundamental transformations in modern organic synthesis. vulcanchem.com These reactions typically involve a palladium catalyst and allow for the coupling of the imidazole core with a wide range of aryl, heteroaryl, or alkyl groups.

| Coupling Reaction | Reactant Partner | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | C-C | Synthesis of complex bi-aryl and alkyl-substituted imidazoles. |

| Stille Coupling | Organostannanes | C-C | Formation of carbon-carbon bonds under mild conditions. vulcanchem.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the two bromine atoms at the C4 and C5 positions serve as reactive handles for such transformations, allowing for the introduction of various substituents onto the imidazole core.

The Suzuki-Miyaura reaction is a widely utilized palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. nih.govlibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov

In the context of this compound, the Suzuki-Miyaura reaction provides a direct method for the arylation or vinylation at the 4- and/or 5-positions of the imidazole ring. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the dibromoimidazole. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgmdpi.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various brominated heterocyclic compounds. For instance, studies on similarly structured compounds like 4,5-dibromo-2-methylpyridazin-3(2H)-one have shown that different palladium-based catalytic systems can effectively couple aryl and ferrocenyl groups at the brominated positions. mdpi.com The choice of catalyst, ligands, base, and solvent can influence the reaction's efficiency and selectivity, sometimes leading to mono- or di-substituted products. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Reactions of Brominated Heterocycles

| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Product Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 |

This table is a generalized representation based on typical Suzuki-Miyaura reaction conditions and does not represent specific experimental results for this compound due to a lack of specific literature data.

Direct C-H bond arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov In this approach, a C-H bond is directly converted to a C-C bond. Palladium catalysts are frequently employed for these transformations. nih.gov

While direct C-H arylation typically targets an unfunctionalized position, the principles and catalytic systems are relevant to the broader reactivity of imidazoles. Research on the direct C-5 arylation of imidazoles with aryl chlorides has been successfully demonstrated using palladium complexes with phosphine and N-heterocyclic carbene (NHC) ligands. acs.org These reactions often require specific conditions, and microwave irradiation has been shown to effectively promote the reaction. acs.orgrsc.org

The mechanism of direct C-H arylation can proceed through several pathways, including a concerted metalation-deprotonation (CMD) pathway. nih.govrsc.org The choice of solvent can significantly influence the regioselectivity of the arylation, with polar aprotic solvents like DMF often favoring C-5 monoarylation. nih.gov

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze a variety of transformations involving halogenated imidazoles. beilstein-journals.org These reactions expand the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups.

For example, copper-catalyzed reactions are known to be effective for the formation of C-C, C-N, and C-O bonds. beilstein-journals.org Ruthenium has been used for meta-selective C-H bromination, showcasing catalyst-controlled regioselectivity. nih.gov Rhodium(III) has been employed for the direct olefination of imidazoles. mdpi.com The reactivity of the bromine atoms on this compound makes it a suitable substrate for various metal-catalyzed reactions, including but not limited to Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.netmdpi.com

Table 2: Overview of Potential Metal-Catalyzed Transformations

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Bond Formed |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (sp²-sp) |

| Heck Coupling | Palladium | Alkene | C-C (sp²-sp²) |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Alcohol, Amine, Thiol | C-O, C-N, C-S |

This table illustrates potential applications of other metal-catalyzed reactions to this compound based on the known reactivity of aryl bromides.

Rearrangement Processes

Halogen Migration (Halotropy) in Imidazoles

Halotropy refers to the migration of a halogen atom within a molecule. In the context of imidazoles, this process has been a subject of mechanistic investigation, particularly in the C-halogenation of azoles. csic.es It has been proposed that the halogenation of imidazole can proceed through the formation of an N-halogenated intermediate, followed by an N- to C-halogen migration (halotropy) to a non-aromatic C-halogenated species, which then undergoes prototropy to yield the final C-halogenated imidazole. csic.es

Prototropy in Imidazoles

Prototropy is the most common form of tautomerism and involves the relocation of a proton. wikipedia.org Imidazoles, including 2-methylimidazole and its derivatives, exhibit prototropic tautomerism. wikipedia.orgresearchgate.net For this compound, two tautomeric forms are possible due to the migration of the proton between the two nitrogen atoms of the imidazole ring.

This equilibrium means that the proton can reside on either N1 or N3, leading to two distinct but rapidly interconverting structures: 4,5-Dibromo-2-methyl-1H-imidazole and 4,5-Dibromo-2-methyl-3H-imidazole. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the imidazole ring. researchgate.net The ability to exist as different tautomers is a fundamental aspect of imidazole chemistry and can influence the molecule's reactivity and biological activity.

Derivatization Strategies and Functionalization of 4,5 Dibromo 2 Methylimidazole

Synthesis of Substituted Imidazole (B134444) Derivatives

4,5-Dibromo-2-methylimidazole is a foundational building block for creating a wide array of substituted imidazole derivatives. The synthetic utility of this compound stems from the ability to selectively modify its structure at several positions. The primary routes for derivatization involve reactions at the nitrogen atom (N-alkylation or N-protection) and substitution of the two bromine atoms on the imidazole core. evitachem.com These transformations allow chemists to introduce various substituents, thereby altering the molecule's physical, chemical, and biological properties. The imidazole ring itself is a significant pharmacophore, and the ability to functionalize the dibrominated precursor enables its incorporation into larger, more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.comacs.org

Introduction of Diverse Functional Groups via Bromine Substitution

The two bromine atoms at the C-4 and C-5 positions are the most reactive sites for functionalization and act as excellent leaving groups in various substitution reactions. evitachem.com This reactivity allows for the introduction of a wide range of functional groups, significantly diversifying the molecular architecture.

Key functionalization reactions include:

Nucleophilic Substitution : The bromine atoms can be readily displaced by a variety of nucleophiles. This allows for the formation of new carbon-heteroatom bonds. Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the corresponding amino-, thio-, and alkoxy-substituted imidazoles.

Coupling Reactions : The compound is a suitable substrate for various cross-coupling reactions. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl or alkyl groups to the imidazole core, leading to more complex structures. evitachem.com

Reduction : The bromine atoms can be selectively removed and replaced with hydrogen atoms through reduction reactions. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this transformation, yielding mono-bromo or fully debrominated 2-methylimidazole (B133640) derivatives.

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Alkoxy | Introduces heteroatomic functional groups. |

| Coupling Reactions | Aryl/Alkyl Halides, Boronic Acids | Aryl, Alkyl | Forms complex C-C bonds. evitachem.com |

| Reduction | Reducing Agents (e.g., NaBH₄) | Hydrogen (Debromination) | Provides access to less halogenated imidazoles. |

N-Alkylation and N-Protection Strategies

The nitrogen atom of the imidazole ring that is not part of a double bond possesses a reactive secondary amino group (-NH-), which can be readily functionalized. google.com

N-Alkylation : This process involves the addition of an alkyl or benzyl (B1604629) group to the nitrogen atom. N-alkylation is a common strategy to produce 1-substituted imidazole derivatives, which can be important for modulating the molecule's properties or for creating specific ligand architectures. nih.gov For instance, 1-benzyl and 1-isopropyl groups have been successfully introduced onto the this compound core. evitachem.com The choice of alkylating agent and reaction conditions can be tailored to achieve high yields of the desired N-alkylated product. nih.gov

N-Protection : In multi-step syntheses, it is often necessary to temporarily block the reactive N-H group to direct subsequent reactions to other parts of the molecule, such as the C-2 or C-5 positions. clockss.org Various protecting groups can be employed for this purpose. After the desired modifications at other sites are complete, the protecting group can be removed to restore the N-H functionality. This strategy is crucial for achieving regioselective synthesis of polysubstituted imidazoles. clockss.org

| N-Substituent | Synthetic Route | Purpose |

|---|---|---|

| Benzyl Group | Reaction with a benzyl halide via nucleophilic substitution. evitachem.com | Creates 1-benzyl-4,5-dibromo-2-methylimidazole, a precursor for further functionalization. evitachem.comrsc.org |

| Isopropyl Group | Alkylation using an isopropyl-containing reagent. | Synthesizes 4,5-dibromo-1-isopropyl-2-methyl-1H-imidazole, enhancing lipophilicity. |

| General Alkyl Chains | N-alkylation with various alkyl halides. nih.gov | Systematically modifies structure-activity relationships in medicinal chemistry studies. nih.gov |

Formation of Poly-substituted Imidazoles

The true synthetic power of this compound is realized when the aforementioned derivatization strategies are combined to create poly-substituted imidazoles. google.com By employing a sequence of N-alkylation/protection and C-bromo substitution reactions, chemists can precisely control the introduction of multiple, distinct functional groups onto the imidazole scaffold. clockss.orgrsc.org

A typical synthetic pathway might involve:

N-protection or N-alkylation of the imidazole ring to prevent side reactions and/or introduce a desired substituent at the N-1 position. evitachem.comclockss.org

Selective substitution of one or both bromine atoms using nucleophilic substitution or metal-catalyzed cross-coupling reactions. rsc.org The ability to perform these substitutions sequentially allows for the creation of asymmetrically substituted imidazoles.

Further functionalization or deprotection as needed to yield the final, highly substituted imidazole product.

This stepwise approach provides access to a vast chemical space of 1,2,4,5-tetrasubstituted imidazoles, which are valuable in fields ranging from medicinal chemistry to materials science. acs.orgresearchgate.net

| Starting Material | Reaction Sequence Example | Resulting Structure Class |

|---|---|---|

| This compound | 1. N-Alkylation (e.g., with benzyl bromide). 2. Monosubstitution at C-5 (e.g., Suzuki coupling). 3. Substitution at C-4 (e.g., with an amine). | 1,2,4,5-Polysubstituted Imidazoles |

Advanced Analytical and Computational Studies

Structural Characterization Techniques

A variety of sophisticated analytical methods are employed to elucidate the precise structure of 4,5-Dibromo-2-methylimidazole.

X-ray Crystallography for Molecular Geometry and Halogen Positioning

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional structure of this compound. This method provides precise information on bond lengths, bond angles, and the specific positions of the bromine atoms within the imidazole (B134444) ring. The resulting crystal structure confirms the molecular geometry and offers insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the compound's packing in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.

¹H NMR: In the proton NMR spectrum, the methyl group protons typically appear as a singlet around δ 2.5 ppm. The N-H proton of the imidazole ring gives a signal that can vary in chemical shift depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the presence of the electron-withdrawing bromine atoms and the methyl group.

For more complex analyses, especially in cases of signal overlap, two-dimensional NMR techniques like COSY and HSQC can be utilized for unambiguous signal assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key diagnostic peaks include:

N-H Stretching: A notable band in the region of 3200–3400 cm⁻¹ corresponds to the N-H stretching vibration of the imidazole ring.

C-Br Vibrations: The presence of carbon-bromine bonds is confirmed by vibrations observed in the lower frequency region of the spectrum, typically between 550–650 cm⁻¹.

Mass Spectrometry (LC-MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is employed to determine the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The molecular ion peak [M+H]⁺ for this compound is expected at a theoretical mass-to-charge ratio (m/z) of approximately 263.87 g/mol , accounting for the isotopic distribution of bromine.

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining deeper insights into the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely used to model the electronic properties of this compound. These theoretical investigations can predict various molecular properties, including:

Optimized Geometry: DFT calculations can determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties: The calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. This information is crucial for understanding the molecule's reactivity. For instance, the electrophilicity of the molecule and the propensity of the bromine atoms to act as leaving groups in reactions like Suzuki-Miyaura couplings can be assessed by calculating activation energies.

Vibrational Frequencies: DFT can compute the vibrational frequencies of the molecule, which can be correlated with the experimental IR and Raman spectra to aid in the assignment of vibrational modes.

These computational studies complement experimental findings, providing a more complete picture of the chemical nature of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. uni-rostock.de This analysis is based on identifying critical points in the electron density (ρ(r)) where the gradient of the density is zero. uni-rostock.demuni.cz

A key feature is the bond critical point (BCP), a saddle point in the electron density that exists between two bonded atoms, indicating a chemical bond. mdpi.com The properties at this BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and energy densities, characterize the nature of the interaction. muni.czmdpi.com

Shared interactions (typical of covalent bonds) are characterized by high ρ, a negative Laplacian (∇²ρ < 0), and negative total energy density (H). muni.cz

Closed-shell interactions (found in ionic bonds, hydrogen bonds, and van der Waals interactions) exhibit low ρ, a positive Laplacian (∇²ρ > 0), and H values close to zero. muni.czmdpi.com

In studies of metal complexes with imidazole-derived ligands, QTAIM has been used to characterize the coordinate bonds between the metal center and ligand atoms. mdpi.commdpi.com For this compound, QTAIM analysis would be used to precisely characterize the C-Br, C-N, C-C, and N-H bonds, quantifying their covalent or electrostatic nature.

Table 2: Interpreting Bond Critical Point (BCP) Properties in QTAIM

| Parameter | Indication for Covalent Bonds | Indication for Closed-Shell Interactions |

|---|---|---|

| Electron Density (ρ) | High | Low |

| Laplacian of Electron Density (∇²ρ) | Negative (∇²ρ < 0) | Positive (∇²ρ > 0) |

| Total Energy Density (H) | Negative | Close to zero or slightly positive |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is particularly useful for identifying hydrogen bonds, halogen bonds, and van der Waals forces that are crucial for determining supramolecular structures. The NCI index is based on the electron density and its reduced density gradient, which allows for the plotting of isosurfaces that highlight regions of interaction.

The color of the NCI isosurface typically indicates the type and strength of the interaction. For instance, blue surfaces often represent strong attractive interactions like hydrogen bonds, green indicates weak van der Waals forces, and red signifies repulsive steric clashes. In studies of related brominated imidazole crystals, intermolecular C–H∙∙∙Br and N–H∙∙∙Br hydrogen bonds, as well as halogen bonds, have been shown to be critical in forming layered crystal structures. researchgate.net NCI analysis of this compound would provide a detailed visual map of these noncovalent interactions, complementing the quantitative data from QTAIM. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides insights into charge distribution (natural atomic charges) and the stabilizing effects of electron delocalization, known as hyperconjugation. uni-muenchen.deresearchgate.net

The analysis involves second-order perturbation theory to evaluate the energetic importance of donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). uni-muenchen.dewisc.edu The energy (E²) associated with an interaction, such as the delocalization of a lone pair (LP) into an adjacent antibonding orbital (σ*), quantifies the stability gained from that interaction. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-propyl-4,5-dibromo-3-methylimidazolium bromide |

| 1-butyl-4,5-dibromo-3-methylimidazolium bromide |

Molecular Dynamics Simulations (Potential Future Research)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in current literature, the broader application of this computational technique to similar imidazole-based systems provides a clear roadmap for future investigations. smolecule.comresearchgate.net MD simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent effects that are not readily accessible through static experimental methods.

Potential Areas of Investigation:

Interaction with Biological Macromolecules: A primary application for future MD studies would be to simulate the interaction of this compound with biological targets. smolecule.com Given its noted antimicrobial and potential anticancer properties, simulations could elucidate the binding modes and affinities of the compound with key proteins or enzymes. smolecule.com For instance, molecular docking simulations, a related computational method, have been used to predict how similar imidazole derivatives interact with protein targets at a molecular level. smolecule.com These predictions can then be refined and validated through more computationally intensive MD simulations.

Solvent Effects and Aggregation: Understanding how this compound behaves in different solvent environments is crucial for its application in synthesis and biological systems. MD simulations can model the solvation shell around the molecule, revealing how solvent molecules arrange themselves and influence the compound's conformation and reactivity. Furthermore, these simulations could predict the propensity of the molecule to self-aggregate in solution, a phenomenon that can significantly impact its chemical and biological behavior.

Development of Force Fields: A critical prerequisite for accurate MD simulations is the availability of a reliable force field that accurately describes the intramolecular and intermolecular forces. Future research would likely involve the development and parametrization of a specific force field for this compound, potentially using quantum mechanical (QM) calculations as a reference. This would involve fitting parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions to reproduce QM energy surfaces. researchgate.net

The insights gained from such simulations would be invaluable for rational drug design, optimizing reaction conditions, and understanding the fundamental physicochemical properties of this important imidazole derivative.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in chemical research. lookchem.comtandfonline.com These methods allow for the theoretical calculation of various spectra, which can then be compared with experimental data to confirm structures, assign spectral features, and understand electronic properties.

Computational Approaches to Spectroscopic Prediction:

NMR Spectroscopy: Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can model the electronic environment around each nucleus to estimate its shielding and, consequently, its chemical shift. These predictions are valuable for assigning peaks in experimental spectra, especially in cases of signal overlap.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. DFT calculations can determine the normal modes of vibration and their corresponding frequencies and intensities. tandfonline.com These calculated spectra can aid in the assignment of experimental IR bands, such as the characteristic N-H stretching and C-Br vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. tandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). This information is crucial for understanding the electronic structure and photophysical properties of the molecule.

Nuclear Quadrupole Resonance (NQR) Spectroscopy: For a molecule containing bromine atoms, NQR spectroscopy can be a powerful technique for probing the local electronic environment of the halogen nuclei. Theoretical calculations can be used to predict the NQR frequencies, which are sensitive to the electric field gradient at the nucleus. This can provide valuable information about tautomerism and intermolecular interactions in the solid state. mdpi.com

Table of Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value (Literature) |

| ¹H NMR (δ, ppm) | ||

| -CH₃ | ~2.5 | ~2.5 ppm |

| -NH | Varies with solvent/conc. | Varies with solvent/conc. |

| ¹³C NMR (δ, ppm) | ||

| -CH₃ | ~15 | Data not widely published |

| C2 | ~145 | Data not widely published |

| C4/C5 | ~110 | Data not widely published |

| IR Spectroscopy (cm⁻¹) | ||

| N-H stretch | ~3200-3400 | 3200–3400 cm⁻¹ |

| C-Br stretch | ~550-650 | 550–650 cm⁻¹ |

Note: The predicted values in this table are illustrative and based on typical ranges for similar compounds. Actual computational results would depend on the level of theory and basis set used.

The synergy between advanced computational studies and experimental work is essential for a comprehensive understanding of this compound. While MD simulations represent a promising avenue for future research, the prediction of spectroscopic properties is already a well-established method that continues to provide deep insights into the structure and behavior of this and other complex molecules.

Applications of 4,5 Dibromo 2 Methylimidazole and Its Derivatives in Advanced Chemical Research

Organic Synthesis and Heterocyclic Chemistry

The presence of two bromine atoms on the imidazole (B134444) ring makes 4,5-Dibromo-2-methylimidazole a highly versatile intermediate in organic synthesis. These bromine atoms can be readily substituted or participate in various coupling reactions, providing a gateway to a wide array of functionalized imidazole derivatives.

Building Block for Complex Heterocyclic Compounds

This compound serves as a crucial building block for the synthesis of more intricate heterocyclic structures. lookchem.com The reactivity of the C-Br bonds allows for the introduction of diverse substituents through nucleophilic substitution or cross-coupling reactions. This facilitates the construction of complex molecules with potential applications in materials science and medicinal chemistry. lookchem.comsmolecule.com For instance, derivatives like 1-Benzyl-4,5-dibromo-2-methyl-imidazole can be synthesized through methods such as bromination of imidazole precursors followed by nucleophilic substitution to introduce the benzyl (B1604629) group. evitachem.com

Precursor for Diversely Substituted Imidazoles

The bromine atoms at the 4 and 5 positions of this compound can be selectively or fully replaced, leading to a diverse range of substituted imidazoles. The synthetic utility of this compound is highlighted by its conversion into various derivatives through reactions like substitution, reduction, and oxidation. For example, the bromine atoms can be substituted by nucleophiles such as amines and thiols. This versatility allows for the systematic modification of the imidazole core to fine-tune its chemical and physical properties for specific applications. The development of synthetic routes to produce 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot underscores the importance of such precursors. organic-chemistry.org

Synthesis of Imidazole-Fused Ring Systems (e.g., Purine (B94841) Analogs)

Imidazole-fused ring systems, such as purines, are of significant interest due to their biological importance. organic-chemistry.org 4,5-Diaminopyrimidines are common precursors for purine synthesis, where the imidazole ring is constructed onto the pyrimidine (B1678525) core. researchgate.net Conversely, appropriately substituted imidazoles can serve as precursors for the synthesis of purine analogs and other fused heterocyclic systems. nih.govmdpi.com For example, the synthesis of certain purine derivatives can start from 5-substituted 4-nitroimidazole (B12731) derivatives. mdpi.com The development of iron-catalyzed C-H amination for constructing imidazole-fused-ring systems offers an environmentally friendly method for creating these complex structures. organic-chemistry.org

Medicinal Chemistry and Drug Discovery

The imidazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. smolecule.comcore.ac.uk The introduction of bromine atoms, as in this compound, can enhance the biological activity of the resulting derivatives. rsc.org

Scaffold for Bioactive Molecules

This compound and its derivatives provide a valuable scaffold for the design and synthesis of new bioactive molecules. lookchem.com The imidazole core can be modified to interact with various biological targets, and the bromine substituents can improve properties like membrane permeability. This makes these compounds promising candidates for drug discovery programs targeting a range of diseases. For example, the structural framework of this compound has been utilized in the development of novel inhibitors for enzymes like HIV-1 integrase. frontiersin.org The simplification of complex natural product structures into more synthetically accessible scaffolds is a key strategy in medicinal chemistry, and imidazole derivatives play a significant role in this approach. mdpi.com

Antimicrobial Agents

Derivatives of this compound have shown notable potential as antimicrobial agents. lookchem.com The presence of bromine atoms is often associated with enhanced antimicrobial activity. rsc.orgijprs.com Studies have demonstrated that certain imidazole derivatives exhibit activity against various bacterial and fungal strains. For instance, some halogenated imidazoles have been shown to be effective against pathogens like Staphylococcus aureus and Candida albicans. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Research

Derivatives of this compound are being explored for their potential as anticancer agents. Research indicates that certain imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. smolecule.com The mechanism of action is thought to involve the inhibition of enzymes crucial for cancer cell growth and the disruption of metabolic pathways. For instance, some imidazole compounds have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The presence of bromine atoms on the imidazole ring is believed to enhance the compound's ability to interact with biological targets.

One area of focus is the development of kinase inhibitors. For example, derivatives have been synthesized for their potential to inhibit insulin-like growth factor 1 receptor (IGF-1R) kinase, a target in cancer therapy. chempartner.com Additionally, studies on related dibrominated compounds, such as those derived from 5,7-dibromoisatin, have shown that these molecules can induce apoptotic cell death and cell cycle arrest in cancer cells. researchgate.net

Table 1: Anticancer Research on Imidazole Derivatives

| Derivative Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Imidazole Derivatives | Enzyme inhibition, metabolic pathway interference | Inhibition of cancer cell growth | |

| (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine | General cytotoxicity | Potential cytotoxic effects against cancer cell lines | smolecule.com |

| 4,5-Dibromo-2-phenyl-1H-imidazole | Indoleamine 2,3-dioxygenase (IDO) inhibition | Potential for therapeutic applications targeting immune suppression | |

| Pyrrolotriazine-bromide derivatives | Insulin-like growth factor 1 receptor (IGF-1R) kinase inhibition | Potential as kinase inhibitors for cancer treatment | chempartner.com |

| 5,7-Dibromoisatin-derived complexes | Apoptosis induction, cell cycle arrest | Prominent cytotoxic property against various cancer cell lines | researchgate.net |

Antiviral Drug Development (e.g., Reverse Transcriptase Inhibitors)

The structural framework of this compound and its analogs holds promise in the development of new antiviral drugs. Molecular docking studies have suggested that these compounds may have binding affinities with reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV. This makes them interesting candidates for the design of novel reverse transcriptase inhibitors.

The development of antiviral agents often involves the synthesis of nucleoside and non-nucleoside inhibitors. Imidazole-containing structures are found in various pharmacologically active molecules. For instance, the design of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles has yielded compounds with activity against human cytomegalovirus (HCMV). nih.gov In these studies, 2-chloro and 2-bromo analogs were found to be potent inhibitors of HCMV. nih.gov The broader class of nucleoside reverse transcriptase inhibitors (NRTIs) is a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection. nih.gov The exploration of novel heterocyclic compounds like this compound derivatives could lead to new therapeutic options.

Table 2: Antiviral Research on Imidazole and Benzimidazole Derivatives

| Compound/Derivative Class | Target Virus/Enzyme | Key Finding | Reference |

|---|---|---|---|

| This compound | Reverse Transcriptase (RT) | Potential binding affinity suggested by molecular docking studies. | |

| 4,5-Dibromo-2-phenyl-1H-imidazole | General antiviral development | Explored as a pharmacophore for antiviral agent design. | |

| 2-chloro and 2-bromo-4,5- and 4,6-dichlorobenzimidazole nucleosides | Human Cytomegalovirus (HCMV) | Active against HCMV with IC50 values in the 1-10 microM range. | nih.gov |

| Rilpivirine (a diarylpyrimidine derivative) | HIV-1 Reverse Transcriptase | A non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment. | drugbank.com |

Potential in Cardiovascular and Neurological Disorder Treatments

The imidazole scaffold is a key feature in many bioactive molecules, and derivatives of this compound are being investigated for their potential in treating cardiovascular and neurological disorders. The development of multi-target drugs is an emerging strategy for complex conditions like cardiovascular diseases (CVDs), which often have multiple underlying causes. nih.gov While direct research on this compound for these conditions is limited, the broader class of imidazole derivatives is of interest.

In the context of cardiovascular disease, drug therapies often involve multiple medications to manage symptoms and improve outcomes. msdmanuals.com These can include ACE inhibitors, beta-blockers, and nitrates, which work through various mechanisms to reduce blood pressure and heart strain. www.nhs.uk The development of novel compounds that can act on multiple targets is a key area of research. nih.gov

For neurological disorders, various heterocyclic compounds are being explored for their therapeutic potential. For example, tetrahydropyridine (B1245486) derivatives have shown promise in areas such as epilepsy treatment. tubitak.gov.tr The unique chemical properties of halogenated imidazoles could be leveraged to design new molecules that interact with targets in the central nervous system. google.com

Materials Science

The applications of this compound extend beyond pharmaceuticals into the realm of materials science. chemimpex.com Its derivatives are utilized in the creation of new materials with enhanced properties.

Development of New Materials with Specific Characteristics

The imidazole ring, particularly when substituted with bromine atoms, provides a versatile platform for creating materials with specific functionalities. The presence of bulky aromatic substituents can enhance photophysical properties, making these compounds suitable for various materials science applications. The bromine atoms increase the compound's reactivity, allowing for further chemical modifications to tailor its properties for specific uses.

Precursors for Polymers and Advanced Coatings

Derivatives of this compound serve as valuable precursors in the synthesis of polymers and advanced coatings. thieme-connect.com For instance, they can be used to create polymers with improved thermal stability and chemical resistance. The dibromo-functionality allows for participation in polymerization reactions, leading to the formation of novel polymer chains. One study reported the synthesis of a copper coordination polymer using a dibromo-imidazole-2-thione derivative, which demonstrated the ability to adsorb various dyes. rsc.org In the field of advanced coatings, related brominated compounds, such as 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, are used as a basis for epoxy resins in primer compositions to enhance corrosion resistance. google.com

Synthesis of Dyes and Pigments

The unique chemical properties of this compound and its derivatives also make them useful in the synthesis of dyes and pigments. The presence of bromine atoms can influence the color properties of the resulting molecules. While specific examples for this compound are not extensively detailed, the broader class of brominated aromatic compounds is utilized in the production of colorants for industries such as textiles and paints. The synthesis of a copper coordination polymer from a dibromo-imidazole derivative that effectively adsorbed dyes like Congo Red and Malachite Green highlights the potential of these compounds in applications related to color and dye chemistry. rsc.org

Table 3: Applications in Materials Science

| Application Area | Specific Use/Compound Type | Key Feature/Finding | Reference |

|---|---|---|---|

| Development of New Materials | Imidazole derivatives with bulky aromatic substituents | Enhanced photophysical properties. | |

| Precursors for Polymers | 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole | Creation of polymers with enhanced thermal stability and chemical resistance. | |

| Advanced Coatings | Brominated bisphenol derivatives (e.g., for epoxy resins) | Used in primer compositions for improved corrosion resistance. | google.com |

| Synthesis of Dyes and Pigments | Dibrominated compounds | Bromine atoms can enhance color properties. | |

| Dye Adsorption | Copper coordination polymer with a dibromo-imidazole-2-thione ligand | Excellent adsorption capacity for dyes like Congo Red and Malachite Green. | rsc.org |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The properties of these materials, such as porosity, stability, and functionality, can be precisely tuned by carefully selecting the metal and organic linker. wikipedia.orggoogle.com While 2-methylimidazole (B133640) is a very common ligand used in the synthesis of well-known MOFs like the Zeolitic Imidazolate Frameworks (ZIFs) mdpi.com, the use of its derivative, this compound, is less common but offers potential for creating frameworks with unique properties attributable to the bromo-substituents.

The foundation of a functional MOF is the organic ligand. The compound this compound serves as a key intermediate for the synthesis of more complex ligands. The parent compound itself is typically synthesized through the direct bromination of 2-methylimidazole using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in solvents such as dimethylformamide (DMF) or acetic acid.

The true potential of this compound in ligand design lies in the reactivity of its bromine atoms and the nitrogen atoms of the imidazole ring. The bromine atoms are susceptible to substitution reactions, allowing for the attachment of other functional groups. Furthermore, the imidazole ring can be N-alkylated. These reactions enable the transformation of the simple dibromo-imidazole core into more complex, multitopic linkers suitable for MOF construction.

For instance, derivatives such as 4,5-dibromo-1-methyl-1H-imidazole can undergo further reactions, like palladium-catalyzed dehydrogenative alkynylation, to introduce new functional moieties at the 2-position of the imidazole ring. nih.gov This creates a pathway to bifunctional or trifunctional ligands where the nitrogen atoms can coordinate to metal centers, and the other functionalities can introduce specific properties or act as secondary binding sites. Another example includes the synthesis of 4,5-dibromo-1,3-dihydroxy-2-methylimidazole hydrobromide from 1-hydroxy-2-methylimidazole 3-oxide, showcasing another route to functionalized imidazole-based ligands. researchgate.net

The coordination of metal ions with imidazole-based ligands is fundamental to the structure of many MOFs and coordination polymers. While extensive research exists for the parent 2-methylimidazole ligand with metals like Zn(II), Co(II), Cu(II), and Cd(II) in ZIFs mdpi.comnih.gov, specific studies involving this compound are more limited.

However, research has confirmed the synthesis and structural characterization of a mononuclear complex, dibromo-bis(2-methylimidazole) cadmium(II) monohydrate. conicet.gov.ar This study provides direct evidence of the coordination capabilities of a brominated 2-methylimidazole derivative with Cadmium(II). In this complex, the metal ion's coordination environment is established, and the structure is stabilized by hydrogen bonds. conicet.gov.ar